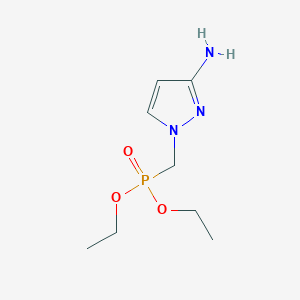
Diethyl (3-aminopyrazol-1-YL)methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3-aminopyrazol-1-YL)methylphosphonate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a pyrazole ring, which is further substituted with an amino group. The molecular structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3-aminopyrazol-1-YL)methylphosphonate typically involves the reaction of diethyl phosphite with a suitable pyrazole derivative. One common method is the Arbuzov reaction, where diethyl phosphite reacts with a halogenated pyrazole under basic conditions to form the desired phosphonate compound . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to accelerate the reaction rates and improve yields . This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster reaction times and higher product purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3-aminopyrazol-1-YL)methylphosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The amino group on the pyrazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and various substituted pyrazole compounds. These products can be further utilized in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Diethyl (3-aminopyrazol-1-YL)methylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Diethyl (3-aminopyrazol-1-YL)methylphosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the enzyme’s active site, preventing the natural substrate from binding and thus blocking the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl methylphosphonate: A simpler phosphonate compound with similar reactivity but lacking the pyrazole ring.
Diethyl cyanomethylphosphonate: Contains a cyano group instead of an amino group, leading to different chemical properties and applications.
Uniqueness
Diethyl (3-aminopyrazol-1-YL)methylphosphonate is unique due to the presence of the pyrazole ring and the amino group, which provide additional sites for chemical modification and enhance its potential as a versatile building block in synthetic chemistry
Propiedades
Fórmula molecular |
C8H16N3O3P |
|---|---|
Peso molecular |
233.20 g/mol |
Nombre IUPAC |
1-(diethoxyphosphorylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H16N3O3P/c1-3-13-15(12,14-4-2)7-11-6-5-8(9)10-11/h5-6H,3-4,7H2,1-2H3,(H2,9,10) |
Clave InChI |
BFOAAQURVFNNTD-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CN1C=CC(=N1)N)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


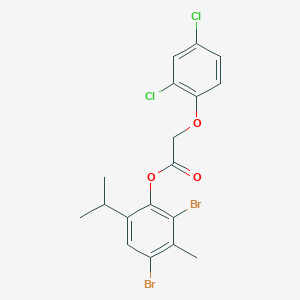
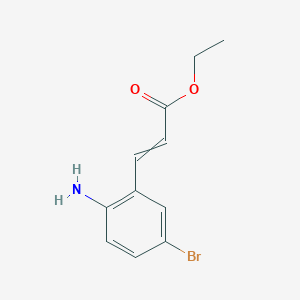


![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B12445269.png)

![1-[(3-Methylthiophen-2-YL)methyl]hydrazine](/img/structure/B12445284.png)
![1-[(E)-N'-Hydroxycarbamimidoyl]-N-methylformamide](/img/structure/B12445293.png)

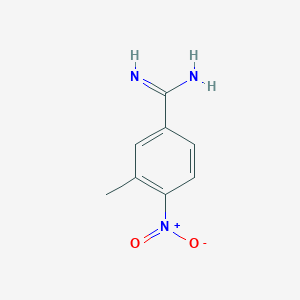
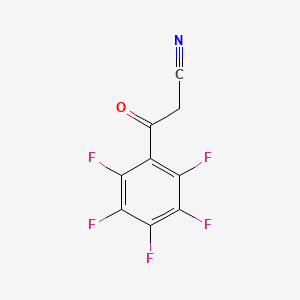
![5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445322.png)
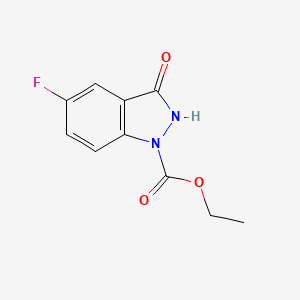
![N-[4-(benzyloxy)phenyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B12445335.png)
